molecular formula C20H19N3 B13815303 3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine

3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine

Katalognummer: B13815303
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: PIERABFKEOQDML-OALUTQOASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine is a complex organic compound that features a pyridine ring substituted with an imidazolidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with imidazolidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1,3-Dimethylimidazolidin-2-YL)pyridine
  • 3-(Diphenylimidazolidin-2-YL)pyridine
  • 3-(1,3-Dimethyl-4,5-diphenylimidazolidin-2-YL)benzene

Uniqueness

3-(1,3-Dimethyl-(4S,5S)-diphenylimidazolidin-2-YL)pyridine is unique due to its specific stereochemistry and the presence of both dimethyl and diphenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C20H19N3

Molekulargewicht

301.4 g/mol

IUPAC-Name

3-[(4S,5S)-4,5-diphenylimidazolidin-2-yl]pyridine

InChI

InChI=1S/C20H19N3/c1-3-8-15(9-4-1)18-19(16-10-5-2-6-11-16)23-20(22-18)17-12-7-13-21-14-17/h1-14,18-20,22-23H/t18-,19-/m0/s1

InChI-Schlüssel

PIERABFKEOQDML-OALUTQOASA-N

Isomerische SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](NC(N2)C3=CN=CC=C3)C4=CC=CC=C4

Kanonische SMILES

C1=CC=C(C=C1)C2C(NC(N2)C3=CN=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.